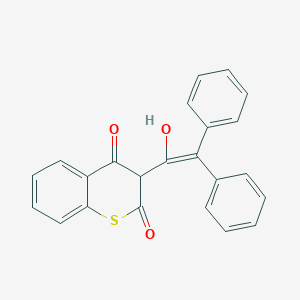
4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole is an organic compound characterized by the presence of an iodoethynyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole typically involves the iodination of terminal alkynes. One common method is the oxidative iodination using hypervalent-iodine reagents. For instance, a combination of tetrabutylammonium iodide (TBAI) and (diacetoxyiodo)benzene (PIDA) can be used to selectively generate 1-iodoalkynes . Another approach involves the Sonogashira coupling reaction, which is a transition-metal and photocatalyst-free inverse coupling reaction between iodoalkynes and (hetero)arenes or alkenes under visible-light irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative iodination processes using hypervalent-iodine reagents. The choice of reagents and reaction conditions can be optimized to achieve high yields and purity, making the process economically viable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the iodoethynyl group, leading to the formation of different derivatives.
Substitution: The iodoethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, DMSO, and various bases such as CsF and KOAc. Reaction conditions may vary, but typical conditions involve room temperature to moderate heating and the use of solvents like dichloroethane (DCE) and acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidative iodination can yield 1-iodoalkynes, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole involves its ability to participate in halogen bonding interactions. These interactions are characterized by the formation of bonds between the iodine atom and nucleophilic regions in other molecules. This compound can act as a halogen bond donor, facilitating the formation of supramolecular structures and influencing the properties of the resulting materials .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other iodoalkynes and halogenated pyrazoles, such as:
- 1-Iodoethynyl-4-iodobenzene
- 1,4-Diiodotetrafluorobenzene
- 1,4-Dibromotetrafluorobenzene
Uniqueness
4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole is unique due to its specific substitution pattern and the presence of the iodoethynyl group. This unique structure allows it to participate in specific halogen bonding interactions, making it valuable in the design of new materials and in medicinal chemistry applications.
Properties
CAS No. |
61514-45-2 |
|---|---|
Molecular Formula |
C8H9IN2 |
Molecular Weight |
260.07 g/mol |
IUPAC Name |
4-(2-iodoethynyl)-1,3,5-trimethylpyrazole |
InChI |
InChI=1S/C8H9IN2/c1-6-8(4-5-9)7(2)11(3)10-6/h1-3H3 |
InChI Key |
JSKCTNOTRGUMOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C#CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


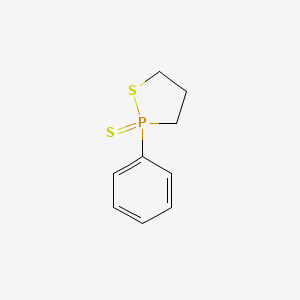
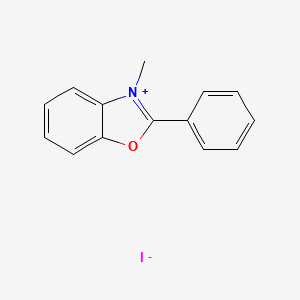
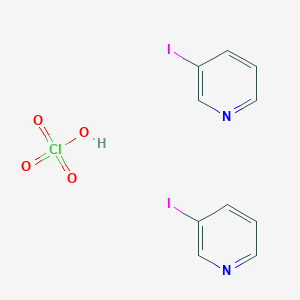
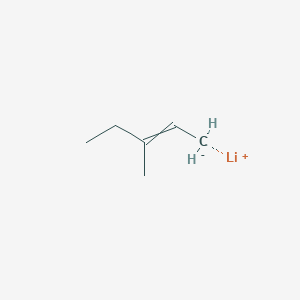
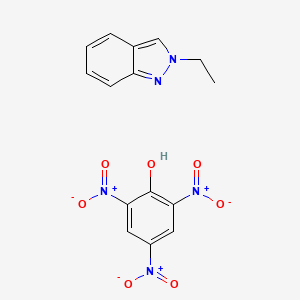
![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)
![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)

![7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14584607.png)
![Lithium bicyclo[4.1.0]heptan-7-ide](/img/structure/B14584608.png)

